

FL104 certificate of analysis and purity assessment

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Compound of Interest

Compound Name: FL104

Cat. No.: B1672751

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Application Notes and Protocols: FL104

Disclaimer: The following document is a representative example of an application note and protocol for a hypothetical small molecule inhibitor, designated "**FL104**". The data, mechanism of action, and experimental details presented are for illustrative purposes and are based on common practices in the field of drug development and chemical biology.

Certificate of Analysis

The Certificate of Analysis (CoA) for **FL104** provides a summary of the quality control testing performed on a specific batch of the compound. It ensures that the product meets the required purity and quality standards.

Table 1: Certificate of Analysis - **FL104** (Lot No. 12345)

Test	Specification	Result
Appearance	White to off-white solid	Conforms
Identity (¹ H NMR)	Conforms to structure	Conforms
Purity (HPLC)	≥ 98.0%	99.2%
Purity (LC-MS)	Conforms to expected mass	Conforms
Residual Solvents (GC-HS)	≤ 0.5%	0.1%
Water Content (Karl Fischer)	≤ 1.0%	0.3%
Elemental Analysis (C, H, N)	± 0.4% of theoretical	Conforms
Storage	Store at -20°C, protect from light	-

Purity Assessment Protocols

Accurate determination of purity is crucial for the reliable use of any research compound. The following protocols outline the standard methods for assessing the purity of **FL104**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of small molecules by separating the main component from any impurities.[\[1\]](#)

Protocol:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **FL104** in dimethyl sulfoxide (DMSO).

- Dilute the stock solution to a final concentration of 100 µg/mL with a 50:50 mixture of Mobile Phase A and B.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection Wavelength: 254 nm.
 - Gradient:

Time (min)	% Mobile Phase B
0	5
20	95
25	95
26	5

| 30 | 5 |

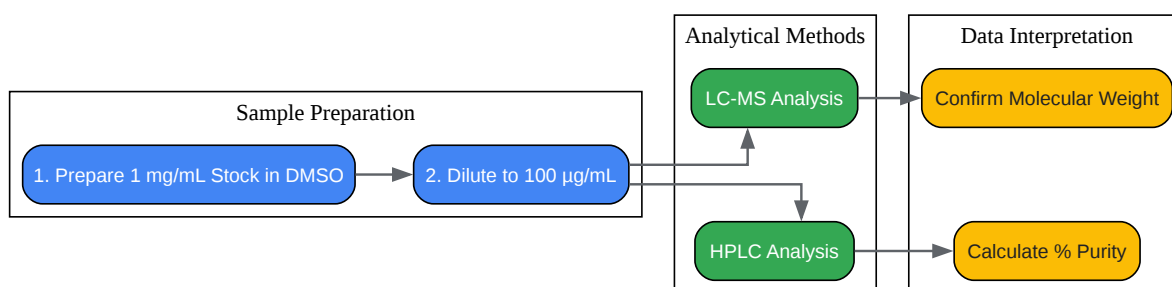
- Data Analysis:
 - Integrate the peak areas of all components in the chromatogram.
 - Calculate the purity as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the identity and purity of the compound by separating it from impurities and determining its molecular weight.

Protocol:

- Mobile Phase and Sample Preparation: Follow the same procedure as for HPLC.
- Chromatographic Conditions: Use the same HPLC conditions as described above.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Range: m/z 100-1000.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
- Data Analysis:
 - Confirm the presence of the expected molecular ion peak ($[M+H]^+$) for **FL104**.
 - Analyze the chromatogram for any co-eluting impurities with different mass-to-charge ratios.

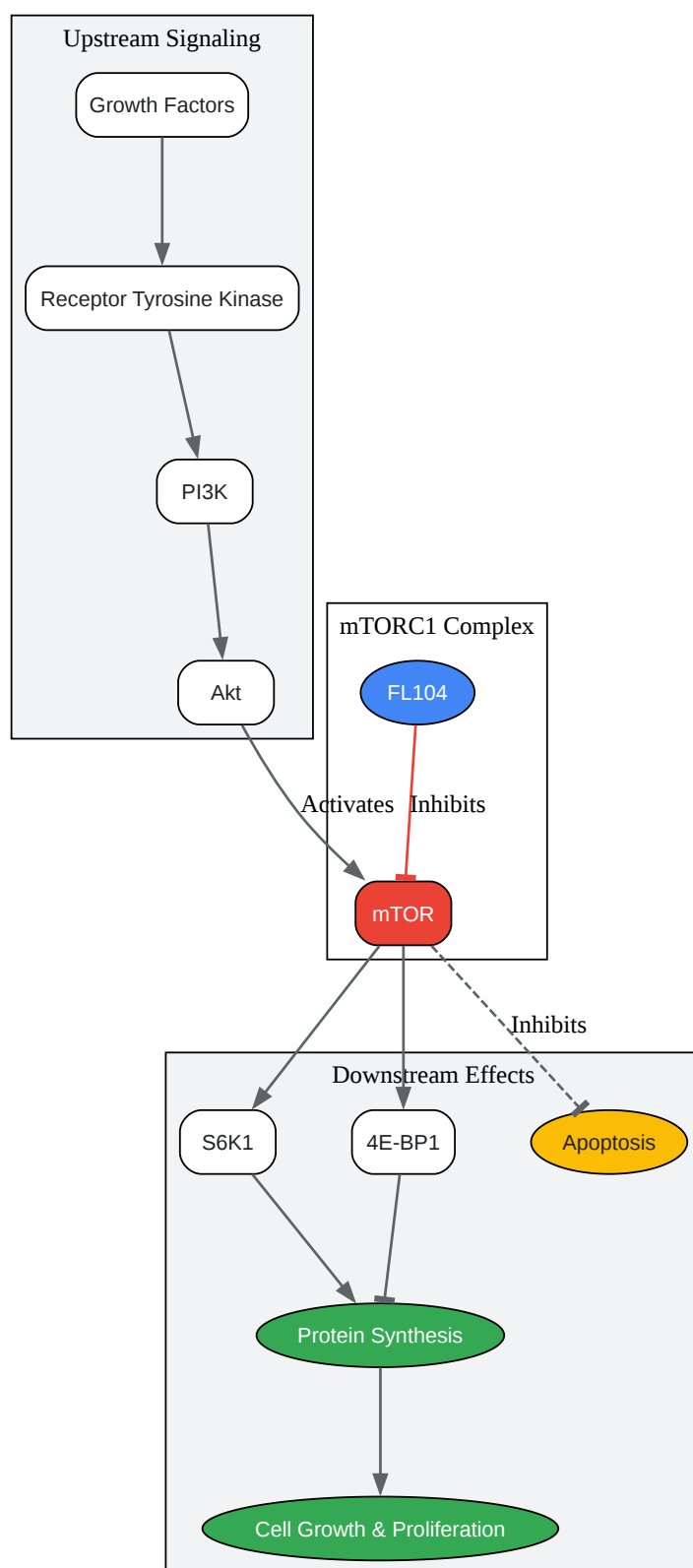


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Purity Assessment Workflow for **FL104**.

Mechanism of Action and Signaling Pathway

FL104 is a potent and selective inhibitor of the serine/threonine kinase, mTOR (mechanistic Target of Rapamycin). mTOR is a key regulator of cell growth, proliferation, and survival, and its signaling pathway is often dysregulated in cancer. **FL104** binds to the ATP-binding site of mTOR, preventing the phosphorylation of its downstream substrates, such as 4E-BP1 and S6K1. This leads to the inhibition of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.



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References

- 1. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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